

Sildenafil Impurity C: A Comprehensive Technical Guide on Discovery and Initial Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Desethyl sildenafil*

Cat. No.: B120388

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sildenafil Impurity C, a known process-related impurity in the synthesis of Sildenafil. The document details its discovery, methods for its characterization, and relevant analytical data, serving as a crucial resource for quality control and drug development in the pharmaceutical industry.

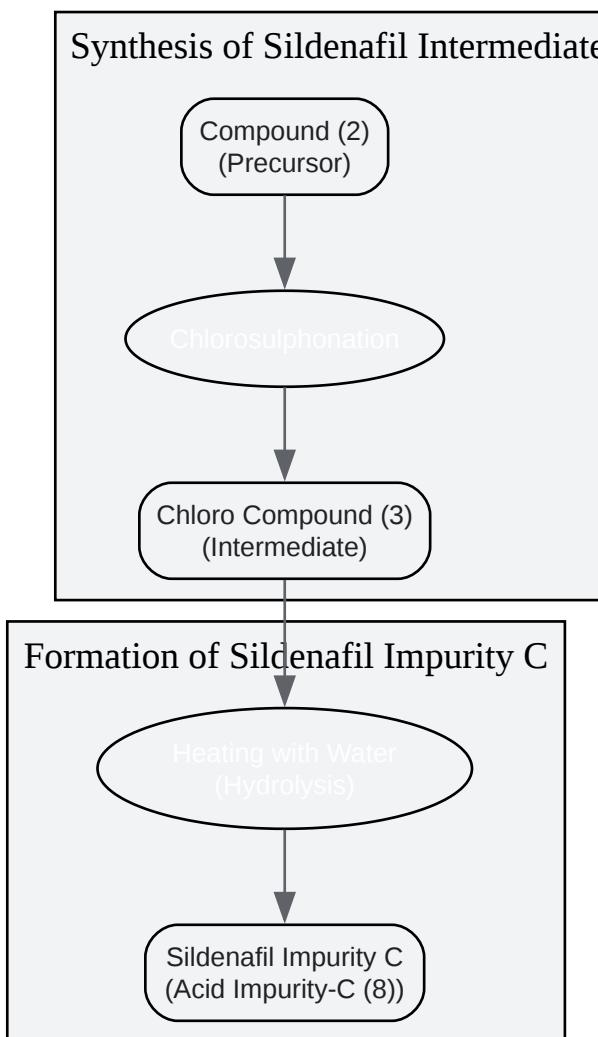
Introduction to Sildenafil and its Impurities

Sildenafil, marketed under the brand name Viagra among others, is a widely used medication for erectile dysfunction and pulmonary arterial hypertension.^{[1][2]} As with any active pharmaceutical ingredient (API), the manufacturing process of Sildenafil can lead to the formation of impurities that may affect the quality, safety, and efficacy of the final drug product.^{[3][4]} Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and characterization of any impurity present at a level of 0.10% or higher.^{[3][4]}

Sildenafil Impurity C is one such process-related impurity that requires careful monitoring and control during the manufacturing of Sildenafil.^{[3][5]} This guide focuses on the discovery and initial characterization of this specific impurity.

Chemical Profile of Sildenafil Impurity C

Sildenafil Impurity C is chemically identified as 5-[2-Hydroxy-5-(4-methylpiperazinylsulphonyl)phenyl]1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[1][6][7][8] It is also known by the synonym **O-Desethyl Sildenafil**.[8]


Identifier	Value
IUPAC Name	5-(2-Hydroxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo(4,3-d)pyrimidin-7-one[6]
CAS Number	139755-91-2[1][6][8]
Molecular Formula	C ₂₀ H ₂₆ N ₆ O ₄ S[1][6][8]
Molecular Weight	446.52 g/mol [1][6]

Discovery and Synthesis

The discovery of Sildenafil Impurity C is rooted in the analysis of Sildenafil citrate batches, where it was detected as a process-related impurity.[3] Its formation is often associated with the hydrolysis of an intermediate in the Sildenafil synthesis pathway. Specifically, it can be formed by heating the chloro compound intermediate with water.[3]

Synthetic Pathway

The synthesis of Sildenafil Impurity C can be intentionally performed for the purpose of characterization and use as a reference standard in analytical methods. A plausible synthetic route is outlined below.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway illustrating the formation of Sildenafil Impurity C.

Analytical Characterization

The initial characterization of Sildenafil Impurity C involves a combination of chromatographic and spectroscopic techniques to determine its structure and purity.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the detection and quantification of Sildenafil Impurity C.[3][5][9]

Table 1: HPLC Method Parameters

Parameter	Value
Column	Waters Xterra RP-18, 250 mm x 4.6 mm, 5 μ m[5]
Mobile Phase A	0.05 M Sodium dihydrogen phosphate dihydrate (pH 5.6) and Acetonitrile (70:30, v/v)[5]
Mobile Phase B	0.05 M Sodium dihydrogen phosphate dihydrate (pH 5.6) and Acetonitrile (40:60, v/v)[5]
Gradient Program	Time/% B: 0/0, 30/100, 35/100, 40/0, 45/0[5]
Flow Rate	1.0 mL/min[5]
Detection Wavelength	230 nm[5]
Injection Volume	20 μ L[5]
Retention Time	Approximately 11.08 min[5]

Spectroscopic Analysis

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for the structural elucidation of Sildenafil Impurity C.

Table 2: Spectroscopic Data

Technique	Observed Data
Mass Spectrometry (MS)	Protonated molecule peak at m/z 392 [M+H]+, which is 18 amu less than the chloro intermediate, indicating the replacement of a chlorine atom with a hydroxyl group.[3]
1 H NMR Spectroscopy	The 1 H NMR spectrum shows signals similar to the chloro intermediate, with a notable upfield chemical shift of the hydroxyl proton.[3]

Experimental Protocols

Synthesis of Sildenafil Impurity C

This protocol describes a general method for the synthesis of Sildenafil Impurity C based on literature.[\[3\]](#)

- Starting Material: Chloro compound (3) {5-[2-ethoxy-5-(chlorosulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one}.
- Reaction: Heat the Chloro compound (3) with water.
- Work-up: The reaction mixture is then worked up using standard laboratory procedures to isolate the resulting sulfonic acid, which is Sildenafil Impurity C.
- Purification: The crude product can be purified by recrystallization or column chromatography to obtain a high-purity reference standard.

HPLC Method for Detection


The following protocol is a typical HPLC method for the analysis of Sildenafil and its impurities, including Impurity C.[\[5\]](#)

- Preparation of Mobile Phase A: Dissolve an appropriate amount of sodium dihydrogen phosphate dihydrate in water to make a 0.05 M solution. Adjust the pH to 5.6 with triethylamine. Mix this buffer with acetonitrile in a 70:30 ratio.
- Preparation of Mobile Phase B: Prepare the same buffer as in Mobile Phase A. Mix the buffer with acetonitrile in a 40:60 ratio.
- Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 1.
- Sample Preparation: Prepare a stock solution of the Sildenafil sample to be tested in the diluent (typically the mobile phase).
- Injection and Analysis: Inject the sample solution into the HPLC system and record the chromatogram. Identify the peak corresponding to Sildenafil Impurity C based on its retention

time.

Logical Workflow for Impurity Identification and Characterization

The process of identifying and characterizing a new impurity like Sildenafil Impurity C follows a logical workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for the identification and characterization of Sildenafil Impurity C.

Conclusion

The discovery and characterization of Sildenafil Impurity C are vital for ensuring the quality and safety of Sildenafil drug products. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, analytical characterization, and the logical workflow for its identification. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers and professionals in the pharmaceutical industry involved in the development, manufacturing, and quality control of Sildenafil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. rjptonline.org [rjptonline.org]
- 3. rjpbcn.com [rjpbcn.com]
- 4. cbijournal.com [cbijournal.com]
- 5. asianpubs.org [asianpubs.org]
- 6. veeprho.com [veeprho.com]
- 7. Sildenafil Citrate Imp. C (EP) - Analytica Chemie [analyticachemie.in]
- 8. Sildenafil EP Impurity C | 139755-91-2 | SynZeal [synzeal.com]
- 9. Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sildenafil Impurity C: A Comprehensive Technical Guide on Discovery and Initial Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b120388#discovery-and-initial-characterization-of-sildenafil-impurity-c>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com